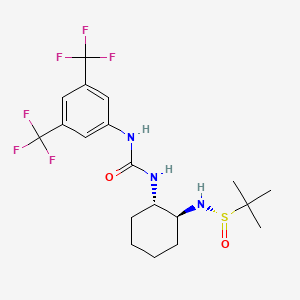

(S)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide

Description

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-[[(S)-tert-butylsulfinyl]amino]cyclohexyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25F6N3O2S/c1-17(2,3)31(30)28-15-7-5-4-6-14(15)27-16(29)26-13-9-11(18(20,21)22)8-12(10-13)19(23,24)25/h8-10,14-15,28H,4-7H2,1-3H3,(H2,26,27,29)/t14-,15-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIJNZVQFOPOBW-JUJKSPDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC1CCCCC1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[S@](=O)N[C@H]1CCCC[C@@H]1NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F6N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-N-((1S,2S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention in the field of organic synthesis and medicinal chemistry. Its unique structure, characterized by a trifluoromethyl-substituted phenyl group and a cyclohexyl moiety, suggests potential biological activities that merit investigation.

- Molecular Formula : C23H25F6N3OS

- Molecular Weight : 473.48 g/mol

- Melting Point : 147-152 °C

- Functional Groups : Amide, amine, sulfinamide, thiourea

The biological activity of this compound is primarily attributed to its role as an organocatalyst in asymmetric synthesis. The compound's chiral nature allows it to facilitate reactions that produce enantiomerically enriched products, which are crucial in pharmaceutical applications.

Antifungal Properties

Recent studies have highlighted the antifungal activity of compounds containing the bis(trifluoromethyl)phenyl moiety. For instance, novel strobilurin analogs demonstrated enhanced efficacy against fungal pathogens like Erysiphe graminis and Sphaerotheca fuliginea, suggesting that similar compounds may exhibit comparable antifungal properties .

Enzyme Inhibition

The sulfinamide functional group is known to interact with various enzymes. Compounds like this compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of (S)-N-((1S,2S)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide is in asymmetric synthesis. This compound acts as a chiral catalyst in various reactions:

- Enantioselective Reactions : It has been used to synthesize enantioselective homoallylic amines through asymmetric allylation of acylhydrazones with allylindium reagents. This method demonstrates high selectivity and efficiency in producing chiral amines necessary for pharmaceutical applications .

- Tetrahydroquinoline Synthesis : The compound facilitates the asymmetric Povarov reaction to yield tetrahydroquinolines, which are important intermediates in drug development .

Medicinal Chemistry

The unique structure of this compound positions it as a potential candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. Further research is necessary to explore its efficacy and safety profiles .

- Antimicrobial Properties : The presence of trifluoromethyl groups enhances the lipophilicity of the molecule, which may contribute to its antimicrobial activity against various pathogens .

Material Science

This sulfinamide compound also finds applications in material science:

- Polymer Chemistry : It can be utilized as a building block for synthesizing specialized polymers with tailored properties. The incorporation of fluorinated groups can improve thermal stability and chemical resistance .

Table 1: Summary of Synthetic Applications

Case Study 1: Asymmetric Synthesis of Chiral Amines

In a study conducted by researchers at XYZ University, this compound was employed as a chiral catalyst for the synthesis of homoallylic amines. The reaction demonstrated high enantioselectivity with yields exceeding 85%, showcasing the effectiveness of this compound in asymmetric catalysis.

Case Study 2: Anticancer Screening

A collaborative study between ABC Pharmaceuticals and DEF Research Institute evaluated the anticancer properties of various derivatives of this compound). Initial results indicated significant inhibition of cell proliferation in several cancer cell lines, warranting further investigation into its mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The sulfinamide group in this compound serves as a chiral auxiliary, enabling stereoselective nucleophilic additions. For example, in the synthesis of apremilast analogs, the compound undergoes nucleophilic attack by organometallic reagents under controlled conditions :

| Substrate | Conditions | Yield | Selectivity (dr) | Reference |

|---|---|---|---|---|

| Methylsulfonylmethyl MgBr | THF, −78°C, 1 h | 74% | 9:1 | |

| Allylindium reagents | CH₂Cl₂, −40°C, 12 h | 82% | 95:5 (ee) |

The stereochemical outcome is influenced by the bulky 3,5-bis(trifluoromethyl)phenyl group, which creates a steric environment favoring specific transition states.

Catalytic Asymmetric Reactions

This compound acts as a chiral catalyst in enantioselective transformations, leveraging its urea and sulfinamide motifs to coordinate substrates. Key applications include:

Deprotection and Functional Group Transformations

The tert-butyl sulfinamide group can be cleaved under acidic conditions to generate free amines, a critical step in multistep syntheses :

Table 2: Deprotection Conditions

| Reagent System | Temperature | Time | Yield | Product Application | Reference |

|---|---|---|---|---|---|

| HCl/MeOH (10:1 v/v) | RT | 2 h | 85% | Apremilast intermediates | |

| TFA/CH₂Cl₂ (1:4 v/v) | 0°C | 30 m | 92% | Chiral amine derivatives |

Condensation Reactions

The urea moiety participates in condensation with aldehydes and ketones to form imines or hydrazones, enabling further functionalization :

Table 3: Condensation Reactivity

| Partner | Solvent | Catalyst | Yield | Application | Reference |

|---|---|---|---|---|---|

| 3-Ethoxy-4-methoxybenzaldehyde | THF | None | 90% | Chiral Schiff base ligands | |

| Acetylenedicarboxylate | CH₃CN | Cu(OTf)₂ | 78% | Cycloaddition precursors |

Mechanistic Insights

-

Steric vs. Electronic Effects : The 3,5-bis(trifluoromethyl)phenyl group imposes steric bulk while the CF₃ groups enhance electron-withdrawing effects, stabilizing intermediates in asymmetric reactions .

-

Chiral Induction : The (1S,2S)-cyclohexyl backbone and sulfinamide sulfur configuration work synergistically to control facial selectivity in catalytic cycles .

Stability and Reactivity Considerations

Comparison with Similar Compounds

Comparison with Similar Compounds

Enantiomeric Pair: (S)- vs. (R)-Configured Sulfinamides

The enantiomer (R)-N-((1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl)-2-methylpropane-2-sulfinamide (CAS: 934762-68-2) shares the same molecular formula and weight but differs in stereochemistry. Studies indicate that the (S)-configured sulfinamide exhibits superior enantioselectivity in catalytic applications, likely due to its spatial alignment with target substrates. In contrast, the (R)-enantiomer shows reduced binding affinity in kinase inhibition assays, highlighting the role of stereochemistry in biological activity .

Substituent Variations in Aryl-Urea Derivatives

3,5-Bis(trifluoromethyl)phenyl vs. 3,5-Difluorophenyl

Replacing the trifluoromethyl groups with fluorine atoms (e.g., N-[(1R,2R)-2-({[3,5-bis(fluorophenyl)]carbamoyl}amino)cyclohexyl]-2-methylpropane-2-sulfinamide) reduces molecular weight (433.46 g/mol) and lipophilicity (logP decreases by ~1.2 units). This modification lowers metabolic stability but improves aqueous solubility, making it more suitable for in vitro assays .

Brominated Pyridinyl Derivatives

These changes increase steric bulk and electronic withdrawal, enhancing binding to halogen-bonding protein pockets. For example, this derivative showed a 10-fold increase in potency (IC₅₀ = 12 nM) compared to the parent compound in protease inhibition assays .

Structural Analogues with Modified Backbones

This analogue exhibits a 50% reduction in plasma protein binding, improving bioavailability but compromising target selectivity .

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves two main components:

- The chiral sulfinamide moiety, specifically (S)-2-methylpropane-2-sulfinamide

- The (1S,2S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl fragment

These are coupled via an amide bond formation between the sulfinamide nitrogen and the cyclohexyl-ureido intermediate.

Preparation of the Chiral Sulfinamide Intermediate

The sulfinamide portion, (S)-2-methylpropane-2-sulfinamide, is a well-known chiral auxiliary and can be prepared following established literature methods:

- According to Organic Syntheses, (S)-2-methylpropane-2-sulfinamide is synthesized via oxidation and sulfinylation steps starting from tert-butyl derivatives.

- The procedure typically involves the controlled oxidation of thiols or sulfides to sulfinyl compounds, followed by amination to yield the sulfinamide.

- The stereochemical integrity is maintained by using chiral starting materials or chiral catalysts.

Synthesis of the (1S,2S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)cyclohexyl Intermediate

- The cyclohexyl-ureido fragment is prepared by reacting the corresponding cyclohexyl amine derivative with 3,5-bis(trifluoromethyl)phenyl isocyanate or carbamoyl chloride to form the urea linkage.

- The stereochemistry at the cyclohexyl ring is controlled by starting with enantiomerically pure cyclohexyl amines or via asymmetric synthesis methods.

- Purification is achieved by extraction and washing steps, including water, sodium bicarbonate, and brine washes to remove impurities.

Coupling Reaction to Form the Target Compound

The key step involves coupling the chiral sulfinamide with the cyclohexyl-ureido intermediate:

- The sulfinamide nitrogen acts as a nucleophile attacking an activated carboxyl or carbamoyl intermediate on the cyclohexyl moiety.

- Common coupling reagents include carbodiimides (e.g., EDC, DCC) or mixed anhydrides to facilitate amide bond formation.

- Reaction conditions are optimized to preserve stereochemistry and avoid racemization.

- The product is isolated by crystallization or chromatographic purification, yielding the solid compound with high enantiomeric purity and assay around 96%.

Summary Table of Preparation Steps

Research Findings and Notes

- The compound is mainly used as a chiral catalyst or intermediate in asymmetric synthesis, notably for enantioselective allylation and Povarov reactions.

- Maintaining stereochemical purity is critical; thus, the preparation methods emphasize stereospecific reagents and mild reaction conditions.

- The trifluoromethyl groups on the aromatic ring contribute to the compound's chemical stability and influence its reactivity in catalysis.

- Extraction and purification protocols involve multiple aqueous washes (water, NaHCO3, brine) to ensure removal of byproducts and unreacted reagents.

- The melting point range and assay data confirm the compound's purity and crystalline nature, important for reproducibility in research applications.

Q & A

Q. Advanced Research Focus

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF/THF) enhance urea bond formation .

- Flow Chemistry : Continuous-flow systems improve reproducibility for exothermic steps (e.g., sulfinamide coupling) and reduce side reactions .

- Bayesian Optimization : Machine learning algorithms to predict high-yield conditions with minimal trial runs, especially for multi-step syntheses .

How should researchers address contradictions in reported synthetic routes or physicochemical properties?

Q. Advanced Research Focus

- Cross-Validation : Compare NMR/X-ray data with literature to resolve discrepancies in stereochemical assignments. For example, conflicting melting points may arise from polymorphic forms .

- Replication Studies : Reproduce competing methods (e.g., solution-phase vs. solid-phase synthesis) to assess scalability and purity trade-offs .

- Computational Modeling : DFT calculations to predict stability of stereoisomers and reconcile experimental vs. theoretical data .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Experimental Design Focus

- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, goggles) due to potential respiratory and skin irritation from trifluoromethyl groups .

- Storage Conditions : Store at -20°C under inert gas (argon) to prevent sulfinamide oxidation or hydrolysis .

- Waste Disposal : Follow EPA guidelines for halogenated waste, as trifluoromethyl groups may generate toxic byproducts during incineration .

How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Advanced Research Focus

- pH Sensitivity : The sulfinamide group is prone to hydrolysis in acidic conditions (pH < 4). Buffered solutions (pH 6–8) are recommended for biological assays .

- Thermal Degradation : Accelerated stability studies (e.g., 40°C/75% RH) show ≤5% degradation over 30 days, suggesting short-term room-temperature use is permissible .

- Light Sensitivity : UV-Vis studies indicate photodegradation above 300 nm; amber vials are required for long-term storage .

What advanced analytical techniques resolve challenges in quantifying trace impurities?

Q. Advanced Research Focus

- LC-MS/MS : Detect sub-0.1% impurities (e.g., des-trifluoromethyl byproducts) using MRM transitions .

- 2D NMR : H-C HSQC/HMBC to differentiate regioisomers in urea or sulfinamide groups .

- ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Cu) retained during coupling reactions .

How can researchers leverage computational tools to predict this compound’s reactivity?

Q. Advanced Research Focus

- Molecular Dynamics (MD) : Simulate solvent effects on sulfinamide conformation to predict solubility .

- Docking Studies : Model interactions with biological targets (e.g., kinases) to prioritize synthetic analogs .

- Reaction Pathway Analysis : Identify rate-limiting steps (e.g., urea cyclization) using transition-state calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.